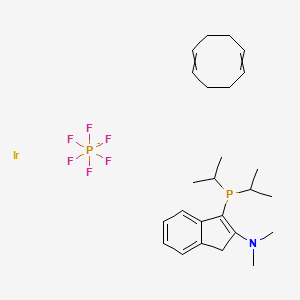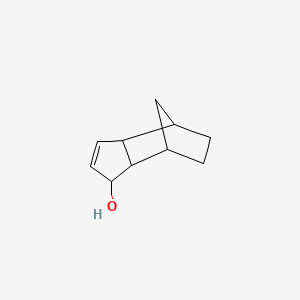![molecular formula C20H18F3NO4S B13383014 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The trifluoromethyl group adds unique chemical properties, making this compound valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve solid-phase peptide synthesis (SPPS), where the Fmoc group is used as a temporary protecting group for the amino group. The Fmoc group is removed by treatment with a base such as piperidine, allowing the peptide chain to be extended .
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The Fmoc group can be removed by reduction using a base such as piperidine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Deprotected amino acid.
Substitution: Substituted methionine derivatives.
Wissenschaftliche Forschungsanwendungen
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis, facilitating the study of peptide structure and function.
Biology: In the synthesis of peptides for biological assays and studies on protein-protein interactions.
Medicine: In the development of peptide-based therapeutics and drug delivery systems.
Industry: Used in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine involves the protection of the amino group during peptide synthesis. The Fmoc group is removed by base-catalyzed β-elimination, forming a stable adduct with the dibenzofulvene byproduct, which prevents unwanted side reactions . The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(t-butoxymethyl)-L-phenylalanine
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of peptides with enhanced biological activity and stability.
Eigenschaften
Molekularformel |
C20H18F3NO4S |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
LIAUMRLXZBQOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid](/img/structure/B13382942.png)
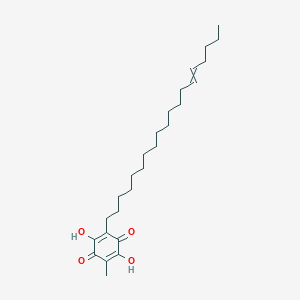
![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)
![6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride](/img/structure/B13382960.png)
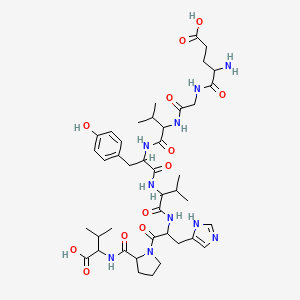
![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)
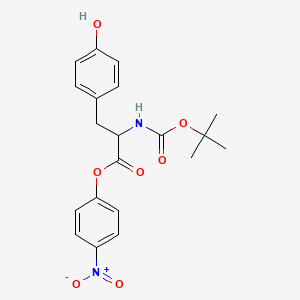
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)

